molecular formula C10H10N2O5 B13735359 N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide

N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide

Cat. No.: B13735359
M. Wt: 238.20 g/mol
InChI Key: WCTNXQNPGMNLIA-UHFFFAOYSA-N
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Description

N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.2 g/mol . It is characterized by the presence of a formamide group, a nitrophenyl group, and a formyloxyethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol to form 4-(2-hydroxyethyl)-2-nitrobenzaldehyde. This intermediate is then reacted with formic acid to yield the final product. The reaction conditions generally include the use of a catalyst such as sulfuric acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

Scientific Research Applications

N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-(Hydroxy)ethyl]-2-nitrophenyl]-formamide
  • N-[4-[2-(Methoxy)ethyl]-2-nitrophenyl]-formamide
  • N-[4-[2-(Ethoxy)ethyl]-2-nitrophenyl]-formamide

Uniqueness

N-[4-[2-(Formyloxy)ethyl]-2-nitrophenyl]-formamide is unique due to the presence of the formyloxy group, which imparts distinct chemical properties and reactivity. This compound exhibits different reactivity patterns compared to its analogs, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-(4-formamido-3-nitrophenyl)ethyl formate

InChI

InChI=1S/C10H10N2O5/c13-6-11-9-2-1-8(3-4-17-7-14)5-10(9)12(15)16/h1-2,5-7H,3-4H2,(H,11,13)

InChI Key

WCTNXQNPGMNLIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC=O)[N+](=O)[O-])NC=O

Origin of Product

United States

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